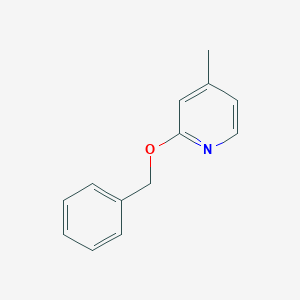
2-(Benzyloxy)-4-methylpyridine
Description
2-(Benzyloxy)-4-methylpyridine is a pyridine derivative featuring a benzyloxy group at the 2-position and a methyl group at the 4-position. These compounds are frequently utilized as intermediates in pharmaceutical synthesis, catalysts in coordination chemistry, and precursors for functional materials .
Properties
CAS No. |
102336-06-1 |
|---|---|
Molecular Formula |
C13H13NO |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
4-methyl-2-phenylmethoxypyridine |
InChI |
InChI=1S/C13H13NO/c1-11-7-8-14-13(9-11)15-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
InChI Key |
YPPRQODDUQIRCP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)OCC2=CC=CC=C2 |
Canonical SMILES |
CC1=CC(=NC=C1)OCC2=CC=CC=C2 |
Synonyms |
2-phenylmethyloxy-4-methylpyridine |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Properties
The electronic and steric effects of substituents on the pyridine ring significantly influence reactivity and applications. Below is a comparative analysis of key analogs:
Table 1: Structural and Electronic Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents | Electronic Effects |
|---|---|---|---|---|---|
| 2-(Benzyloxy)-4-methylpyridine | Not provided | C₁₃H₁₃NO₂ | ~215.25* | 2-benzyloxy, 4-methyl | Electron-donating (methyl) |
| 2-(Benzyloxy)-4-bromopyridine | 960298-00-4 | C₁₂H₁₀BrNO | 264.12 | 2-benzyloxy, 4-bromo | Electron-withdrawing (Br) |
| 4-(Benzyloxy)-2-methoxypyridine | 66080-44-2 | C₁₃H₁₃NO₂ | 215.25 | 4-benzyloxy, 2-methoxy | Electron-donating (OCH₃) |
| 5-(Benzyloxy)-4-chloro-2-(chloromethyl)pyridine | 62811-98-7 | C₁₃H₁₁Cl₂NO | 276.14 | 5-benzyloxy, 4-Cl, 2-(CH₂Cl) | Electron-withdrawing (Cl) |
*Molecular weight inferred from structurally similar compounds .
Key Observations:
- Electron-Donating vs. In contrast, bromo and chloro substituents (e.g., in 2-(Benzyloxy)-4-bromopyridine) withdraw electron density, making the ring more electrophilic .
- Steric Effects: The benzyloxy group at the 2-position introduces steric hindrance, which may limit access to reactive sites compared to smaller substituents like methoxy .
Catalytic and Coordination Chemistry
- Cobaloxime Complexes: highlights that pyridine derivatives with methyl groups (e.g., 4-methylpyridine) act as stronger Lewis bases in cobalt complexes compared to methoxy or unsubstituted pyridines. This suggests that this compound could stabilize metal centers more effectively than its bromo or chloro analogs .
- Cross-Coupling Reactions: Bromo-substituted derivatives like 2-(Benzyloxy)-4-bromopyridine (CAS 960298-00-4) are valuable in Suzuki-Miyaura couplings due to the bromine atom’s role as a leaving group. The methyl group in this compound lacks this reactivity, limiting its utility in such reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


